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Compound of Interest

Compound Name: Methyl 5-(chloromethyl)-2-furoate

Cat. No.: B1293657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Methyl 5-(chloromethyl)-2-furoate (CAS No: 2144-37-8), a key intermediate in synthetic

organic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for these analytical techniques.

Chemical Structure and Properties
IUPAC Name: methyl 5-(chloromethyl)furan-2-carboxylate

Molecular Formula: C₇H₇ClO₃[1][2]

Molecular Weight: 174.58 g/mol [1][2]

Appearance: White to yellow crystalline solid.

Melting Point: 32-36 °C[3][4]

Spectroscopic Data
The following tables summarize the available spectroscopic data for Methyl 5-
(chloromethyl)-2-furoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

While specific chemical shifts (δ) and coupling constants (J) are not readily available in the

public domain, the expected proton environments are outlined below based on the molecular

structure. The data was recorded on a Varian A-60 instrument.[1]

Protons Multiplicity
Expected Chemical Shift
(ppm)

-OCH₃ (Methyl ester) Singlet ~3.8

-CH₂Cl (Chloromethyl) Singlet ~4.7

Furan Ring Protons Doublet ~6.5 and ~7.2

¹³C NMR (Carbon-13 NMR) Data

Detailed ¹³C NMR data is not currently available in public spectral databases. The expected

carbon environments are listed below.

Carbon Expected Chemical Shift (ppm)

-OCH₃ (Methyl ester) ~52

-CH₂Cl (Chloromethyl) ~36

C=O (Ester carbonyl) ~158

Furan Ring Carbons ~112, ~119, ~145, ~153

Infrared (IR) Spectroscopy
The IR spectrum was obtained using Fourier Transform Infrared (FTIR) spectroscopy on a melt

of the compound using a capillary cell.[1] The characteristic absorption bands are indicative of

the functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium =C-H stretch (furan ring)

~2950 Medium C-H stretch (methyl)

~1725 Strong C=O stretch (ester)

~1580, ~1470 Medium-Strong C=C stretch (furan ring)

~1250 Strong C-O stretch (ester)

~750 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry data was acquired via Gas Chromatography-Mass Spectrometry (GC-MS).

[1] The major fragments observed are listed below.

m/z Relative Intensity Possible Fragment

174 Moderate [M]⁺ (Molecular ion)

143 High [M - OCH₃]⁺

139 Highest [M - Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters for the acquisition of the data for Methyl 5-(chloromethyl)-2-
furoate may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Methyl 5-(chloromethyl)-2-furoate in a suitable

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube to a final volume of 0.6-0.7 mL.

Ensure the sample is fully dissolved and the solution is homogeneous.
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¹H NMR Acquisition:

The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).

A standard one-pulse sequence is used.

Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds.

The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased

and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

Key parameters include a spectral width of approximately 200-220 ppm, a longer acquisition

time, and a relaxation delay of 2-10 seconds to ensure proper relaxation of all carbon nuclei.

The FID is processed similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Melt on KBr plates):

Place a small amount of solid Methyl 5-(chloromethyl)-2-furoate onto a potassium bromide

(KBr) plate.

Gently heat the plate to melt the solid, then place a second KBr plate on top to create a thin

liquid film.

Allow the sample to cool and solidify between the plates.

FTIR Analysis:

A background spectrum of the empty sample compartment is recorded.
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The KBr plates containing the sample are placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction (GC-MS):

A dilute solution of Methyl 5-(chloromethyl)-2-furoate in a volatile organic solvent (e.g.,

dichloromethane, ethyl acetate) is prepared.

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph, where

it is vaporized and separated from the solvent and any impurities.

The separated compound elutes from the GC column and enters the mass spectrometer.

Mass Analysis:

In the ion source (commonly using electron impact, EI), the sample molecules are

bombarded with high-energy electrons, leading to ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 5-(chloromethyl)-2-furoate.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloromethyl-2-furoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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